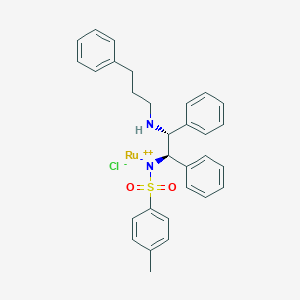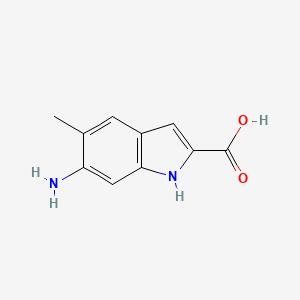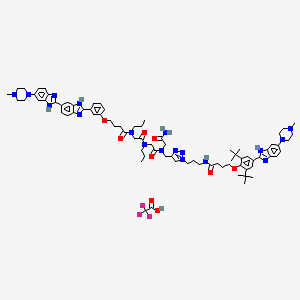
C30H31ClN2O2RuS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride is a complex organometallic compound featuring a ruthenium center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride typically involves the coordination of ruthenium with the ligand (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the ruthenium center. Common solvents used include dichloromethane or acetonitrile, and the reaction is often facilitated by heating and the presence of a chloride source.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
- Oxidation : The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
- Reduction : Reduction reactions can occur, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : Ligand substitution reactions are common, where the chloride ligand can be replaced by other anions or neutral ligands.
- Oxidation : Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
- Reduction : Sodium borohydride, lithium aluminum hydride.
- Substitution : Various anions (e.g., bromide, iodide) or neutral ligands (e.g., phosphines, amines).
- Oxidation : Oxidized ruthenium species.
- Reduction : Reduced ruthenium complexes.
- Substitution : New ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its unique coordination environment allows for selective and efficient catalysis.
Biology and Medicine: In biological and medicinal research, ?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride has shown potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a promising candidate for drug development.
Industry: In industry, this compound is used in the development of advanced materials, including conductive polymers and nanomaterials. Its unique properties contribute to the enhancement of material performance.
Wirkmechanismus
The mechanism of action of ?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride involves its interaction with molecular targets such as DNA and proteins. The ruthenium center can coordinate with nucleophilic sites on these biomolecules, leading to the disruption of their normal function. This interaction can induce apoptosis in cancer cells, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Ruthenium(II) tris(bipyridine) chloride
- Ruthenium(II) pentamethylcyclopentadienyl chloride
- Ruthenium(II) carbonyl chloride
Uniqueness: What sets ?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride apart from similar compounds is its specific ligand environment, which provides unique electronic and steric properties. These properties enhance its catalytic activity and selectivity, as well as its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C30H31ClN2O2RuS |
|---|---|
Molekulargewicht |
620.2 g/mol |
IUPAC-Name |
[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide;ruthenium(2+);chloride |
InChI |
InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m1../s1 |
InChI-Schlüssel |
MDABGVLQRDDWLY-SEILFYAJSA-M |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)
![(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)


![Amino[2-(2-sulfanylacetamido)acetamido]acetic acid](/img/structure/B12432776.png)
![[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B12432777.png)
![2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B12432778.png)


![(3S,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12432788.png)
![15-(6-Hydroxy-6-methylhept-3-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12432801.png)
